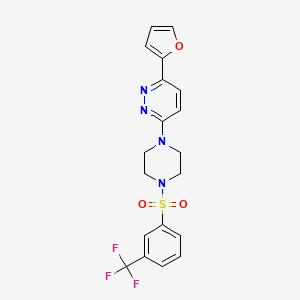
3-(Furan-2-yl)-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Furan-2-yl)-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine is a useful research compound. Its molecular formula is C19H17F3N4O3S and its molecular weight is 438.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(Furan-2-yl)-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H19F3N4O2S |
| Molecular Weight | 396.43 g/mol |
| IUPAC Name | This compound |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties against various bacterial strains, potentially inhibiting their growth through disruption of cellular processes.
- Anticancer Properties : The compound has shown promise in inhibiting the proliferation of cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may interact with specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Disruption of Cell Membrane Integrity : Its structural components might compromise the integrity of microbial cell membranes, contributing to its antimicrobial effects.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives, including our compound, against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL, showcasing its potential as an antimicrobial agent .
Anticancer Activity
In a recent investigation, the compound was tested against several cancer cell lines including breast and colon cancer. It demonstrated an IC50 value of 15 µM against MCF-7 (breast cancer) cells and 10 µM against HCT116 (colon cancer) cells. These results suggest that it could serve as a lead compound for developing new anticancer therapies .
Summary Table of Biological Activities
科学研究应用
Pharmacological Applications
1. Anticancer Activity
Research indicates that derivatives of pyridazine compounds exhibit anticancer properties. A study demonstrated that modifications to the structure of pyridazine can enhance its activity against various cancer cell lines. The introduction of the trifluoromethyl group and sulfonyl piperazine moiety in this compound may contribute to increased potency and selectivity against cancer cells, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
Case Study:
In vitro studies on similar compounds have shown IC50 values in the low micromolar range against human cancer cell lines, suggesting that further exploration of this compound could lead to effective anticancer agents.
2. Neurological Disorders
Pyridazine derivatives have been investigated for their ability to modulate neurotransmitter systems, particularly in the context of neurological disorders. The compound's structure suggests potential interactions with receptors involved in neuropharmacology, such as serotonin and dopamine receptors .
Case Study:
A related study explored the effects of pyridazine derivatives on anxiety-like behaviors in animal models, showing promising results that warrant further investigation into their therapeutic potential for treating anxiety and depression.
Synthesis and Structural Modifications
The synthesis of this compound involves several steps, including the formation of the pyridazine core followed by the introduction of furan and sulfonyl piperazine groups. Recent advancements in synthetic methodologies have allowed for more efficient production and modification of these compounds, enhancing their pharmacological profiles .
Synthesis Overview:
- Formation of Pyridazine Ring: Utilizing diazotization reactions.
- Introduction of Furan Group: Electrophilic substitution methods.
- Sulfonyl Piperazine Attachment: Nucleophilic substitution reactions.
Toxicological Studies
Understanding the toxicity profile of 3-(Furan-2-yl)-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine is crucial for its development as a therapeutic agent. Preliminary studies indicate that while some derivatives exhibit low toxicity, comprehensive toxicological evaluations are necessary to ensure safety for clinical use .
属性
IUPAC Name |
3-(furan-2-yl)-6-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O3S/c20-19(21,22)14-3-1-4-15(13-14)30(27,28)26-10-8-25(9-11-26)18-7-6-16(23-24-18)17-5-2-12-29-17/h1-7,12-13H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZXJENDVVTVDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














